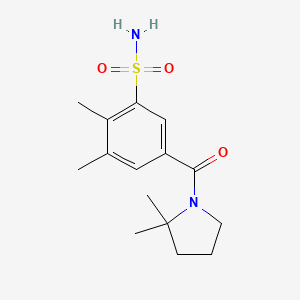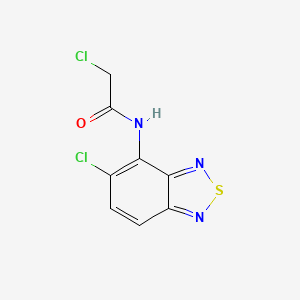![molecular formula C11H11N5O B7580832 Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various laboratory experiments, and its unique structure makes it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine involves its binding to specific GPCRs and modulating their activity. This compound has been shown to act as a partial agonist or antagonist depending on the specific receptor it binds to. By modulating the activity of these receptors, Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine can affect various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine has been shown to have various biochemical and physiological effects, depending on the specific GPCR it binds to. For example, this compound has been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood, reward, and movement. Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine has also been shown to affect the activity of the adenosine A2A receptor, which is involved in the regulation of cardiovascular function and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine has several advantages for lab experiments, including its high selectivity for specific GPCRs and its ability to modulate their activity. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers in the field of biochemistry and pharmacology. However, there are also some limitations to using Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine in lab experiments. For example, this compound may have off-target effects on other GPCRs or cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine. One direction is to further explore the specific GPCRs that this compound binds to and the effects it has on their activity. This could lead to the discovery of new targets for drug development and the development of more selective and effective drugs. Another direction is to investigate the potential therapeutic applications of Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine, such as in the treatment of neurological disorders or immune-related diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Métodos De Síntesis
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine can be synthesized using a variety of methods, including the reaction of furan-2-ylmethylamine with 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl chloride. This reaction can be carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane. The resulting product can be purified using column chromatography to obtain a pure sample of Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine.
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction and are involved in various physiological processes. Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine has been shown to selectively bind to certain GPCRs and modulate their activity, making it a valuable tool for studying the function of these proteins.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyltriazolo[4,5-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-16-9-4-5-12-11(10(9)14-15-16)13-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKGMNXDZLSYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)NCC3=CC=CO3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)



![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)